2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features both a thiophene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Formation of the isopropylthio group: This can be achieved by reacting 4-bromothiophenol with isopropyl iodide in the presence of a base such as potassium carbonate.
Coupling with acetamide: The isopropylthio-substituted phenyl compound is then coupled with thiophen-3-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The isopropylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The thiophene ring and acetamide group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide
- 2-(4-ethylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions compared to similar compounds with different alkylthio groups. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2/c1-12(2)20-15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-19-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKOEKIRHSQGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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